molecular formula C6H3Br2N3 B13129578 2,6-Dibromopyrazolo[1,5-a]pyrimidine

2,6-Dibromopyrazolo[1,5-a]pyrimidine

Cat. No.: B13129578
M. Wt: 276.92 g/mol
InChI Key: HXXZMTICSUHDJU-UHFFFAOYSA-N
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Description

2,6-Dibromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with bromine atoms substituted at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method is the regio-controlled Sonogashira-type coupling reaction, which involves the use of terminal alkynes and careful adjustment of coupling conditions to achieve high selectivity for the C6-position . Subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromopyrazolo[1,5-a]pyrimidine is unique due to its specific bromine substitutions, which allow for selective functionalization and diverse chemical transformations.

Properties

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

IUPAC Name

2,6-dibromopyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3Br2N3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H

InChI Key

HXXZMTICSUHDJU-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2N=C1Br)Br

Origin of Product

United States

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